REACTION_SMILES
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[C:26](=[O:27])([OH:28])[O-:29].[CH3:19][O:20][S:21]([O:22][CH3:23])(=[O:24])=[O:25].[CH3:1][c:2]1[nH:3][n:4][c:5]2[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][c:10]12.[CH3:31][S:32]([CH3:33])=[O:34].[Na+:30].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[CH3:1][c:2]1[n:3]([CH3:19])[n:4][c:5]2[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]nc2cc([N+](=O)[O-])ccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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Cc1c2ccc([N+](=O)[O-])cc2nn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |